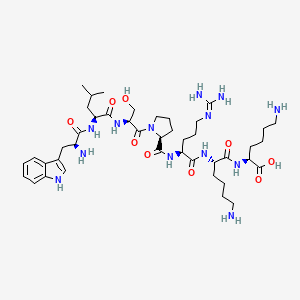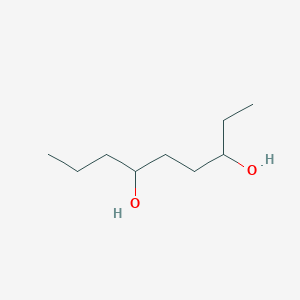
3,6-Nonanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Nonanediol is an organic compound with the molecular formula C₉H₂₀O₂ It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a nine-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Nonanediol can be synthesized through several methods. One common approach involves the reduction of 3,6-nonanedione using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced via catalytic hydrogenation of 3,6-nonanedione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Nonanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,6-nonanedione using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form nonane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: 3,6-Nonanedione.
Reduction: Nonane.
Substitution: 3,6-Dichlorononane.
Applications De Recherche Scientifique
3,6-Nonanediol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,6-Nonanediol involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, leading to the formation of 3,6-nonanedione. In reduction reactions, the hydroxyl groups are removed, resulting in the formation of nonane. These reactions are facilitated by specific enzymes or chemical reagents that target the hydroxyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Nonanediol: Another diol with hydroxyl groups at the first and ninth positions.
1,3-Nonanediol: A diol with hydroxyl groups at the first and third positions.
1,5-Nonanediol: A diol with hydroxyl groups at the first and fifth positions.
Uniqueness
3,6-Nonanediol is unique due to the positioning of its hydroxyl groups at the third and sixth carbon atoms. This specific arrangement imparts distinct chemical properties and reactivity compared to other nonanediol isomers .
Propriétés
Numéro CAS |
4469-85-6 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
nonane-3,6-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-9(11)7-6-8(10)4-2/h8-11H,3-7H2,1-2H3 |
Clé InChI |
YKEWIFGQPMVBEF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC(CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



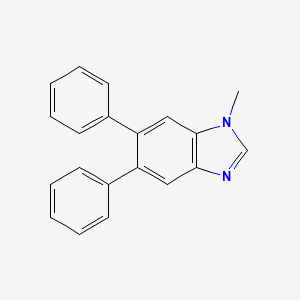
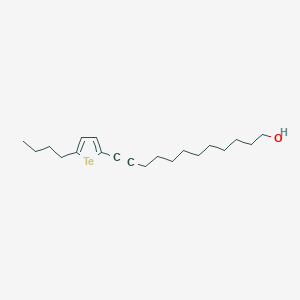

![4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14178307.png)
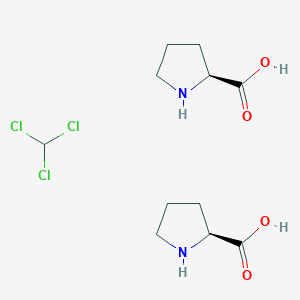
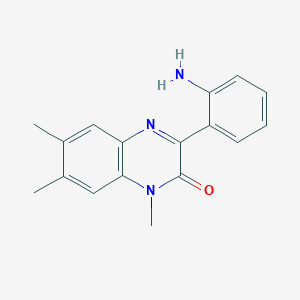
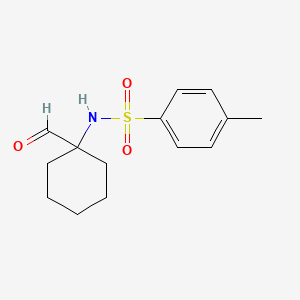
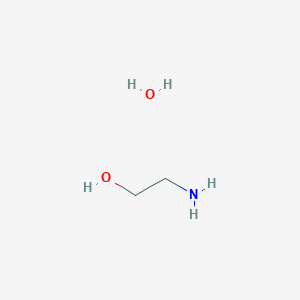
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
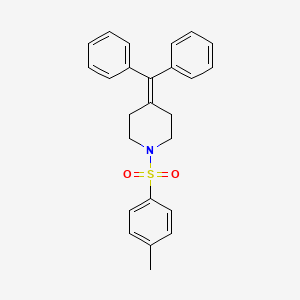
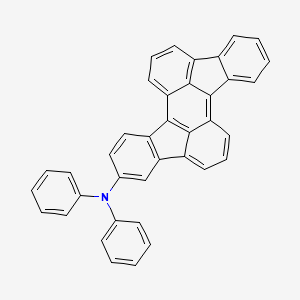
![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)
